[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride
Overview
Description
“[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 213.71 . The compound is a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which are similar to the compound , involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C10H15N3.ClH . The InChI code for this compound is 1S/C10H15N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-8,11H2;1H .Chemical Reactions Analysis
Pyrazole-based ligands, similar to the compound , have been used in the oxidation reaction of catechol to o-quinone . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Physical and Chemical Properties Analysis
“this compound” is a solid substance that should be stored at room temperature . It has a predicted melting point of 115.95°C and a predicted boiling point of 361.3°C at 760 mmHg . The predicted density of this compound is 1.3 g/cm3 .Scientific Research Applications
Coordination Chemistry and Luminescence
Compounds derived from pyrazolyl-pyridine, including "[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine," have been extensively studied for their use as ligands in coordination chemistry. They exhibit unique properties when complexed with metals, such as luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, highlighting their potential in creating advanced materials with specific magnetic and luminescent properties (Halcrow, 2005).
Catalysis
The compound's derivatives have been studied for their catalytic applications, particularly in hydroxylation reactions and as part of catalytic systems for the selective oxidation of alkanes. Notably, diiron(III) complexes involving related tridentate ligands have shown efficiency as catalysts for hydroxylation, demonstrating the compound's relevance in developing new catalytic processes for organic synthesis (Sankaralingam & Palaniandavar, 2014).
Material Science and Photophysics
Derivatives of this compound have been synthesized and characterized for their potential use in material science, particularly in the synthesis of imidazo[1,5-a]pyridines which display interesting optical properties. These properties include tunable luminescence, significant quantum yields, large Stokes shifts, and strong halochromic effects, making them suitable for technological applications in optical devices and sensors (Volpi et al., 2017).
Supramolecular Chemistry
The study of this compound extends to supramolecular chemistry, where its ability to form complex structures with metals is exploited. For instance, triple-stranded helical supramolecular complexes have been synthesized using related pyrazolyl-pyridine ligands, demonstrating the compound's role in constructing intricate molecular architectures with potential applications in nanotechnology and molecular recognition (Lam et al., 1997).
Mechanism of Action
Mode of Action
It has been mentioned in a study that rhodium (iii) catalyzed and solvent-controlled c–h bond functionalization of 2- (1h-pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Safety and Hazards
Future Directions
Pyrazole-based ligands have gained attention due to their various applications in modern chemistry . They have been used as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks . Therefore, “[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride” and similar compounds may have potential for further developments in these areas.
Properties
IUPAC Name |
(2-pyrazol-1-ylpyridin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-7-8-3-1-4-11-9(8)13-6-2-5-12-13;/h1-6H,7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZKPOBNUISGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197871-01-4 | |
Record name | [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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